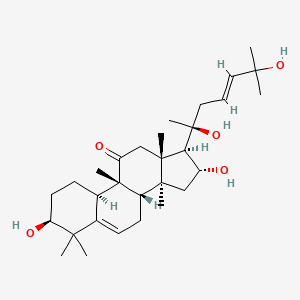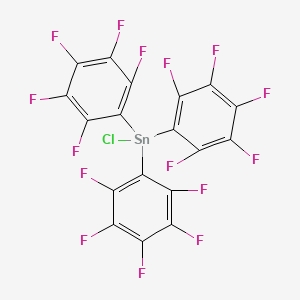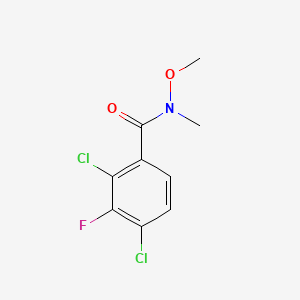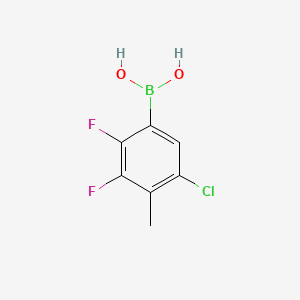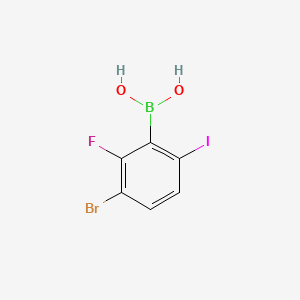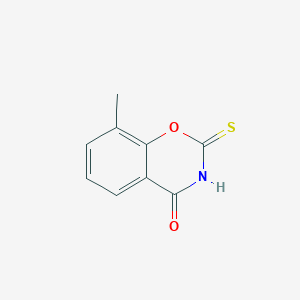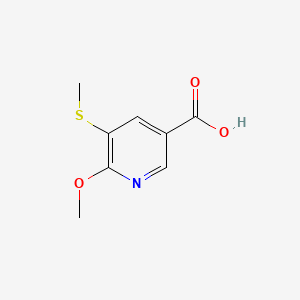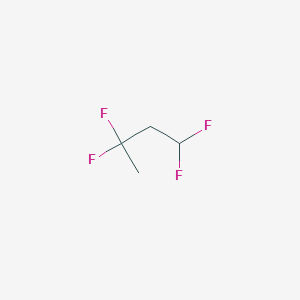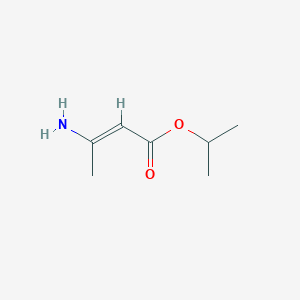
Isopropyl b-aminocrotonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl b-aminocrotonate: is an organic compound with the molecular formula C7H13NO2. It is a colorless liquid that is primarily used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds. The compound is known for its role in the production of antihypertensive drugs such as nimodipine and nitrendipine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isopropyl b-aminocrotonate can be synthesized through the reaction of isopropyl acetoacetate with ammonia or ammonium acetate. The reaction typically involves heating isopropyl acetoacetate with ammonium acetate at 80°C for about 2 hours. After the reaction is complete, the mixture is treated with saturated sodium bicarbonate solution, followed by separation and drying to obtain the product .
Industrial Production Methods: In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process includes the use of isopropyl alcohol as a solvent and the reaction is carried out at controlled temperatures to ensure high yield and purity. The product is then purified through distillation and crystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Isopropyl b-aminocrotonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Isopropyl b-aminocrotonate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It is a key intermediate in the production of antihypertensive drugs such as nimodipine and nitrendipine.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of isopropyl b-aminocrotonate involves its role as an intermediate in the synthesis of pharmaceuticals. In the case of antihypertensive drugs, the compound undergoes cyclization reactions to form dihydropyridine derivatives, which act as calcium channel blockers. These drugs work by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and reduced blood pressure .
Vergleich Mit ähnlichen Verbindungen
Ethyl b-aminocrotonate: Similar in structure but with an ethyl group instead of an isopropyl group.
Methyl b-aminocrotonate: Similar in structure but with a methyl group instead of an isopropyl group.
Uniqueness: Isopropyl b-aminocrotonate is unique due to its specific use in the synthesis of nimodipine and nitrendipine, which are important antihypertensive drugs. Its isopropyl group provides specific steric and electronic properties that are crucial for the desired pharmacological activity .
Eigenschaften
CAS-Nummer |
143093-33-8 |
|---|---|
Molekularformel |
C7H13NO2 |
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
propan-2-yl (E)-3-aminobut-2-enoate |
InChI |
InChI=1S/C7H13NO2/c1-5(2)10-7(9)4-6(3)8/h4-5H,8H2,1-3H3/b6-4+ |
InChI-Schlüssel |
YCKAGGHNUHZKCL-GQCTYLIASA-N |
Isomerische SMILES |
CC(C)OC(=O)/C=C(\C)/N |
Kanonische SMILES |
CC(C)OC(=O)C=C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Naphtho[2,3-c]furan](/img/structure/B14757053.png)
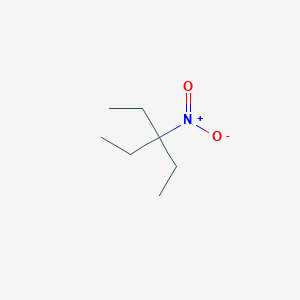
![2-[(2Z)-2-[[20-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B14757063.png)
